ICG-PEG8-Sulfo-Osu Demonstrates 70-86% Covalent Binding Efficiency to mAb, Outperforming Non-PEGylated ICG-Sulfo-OSu
In a direct head-to-head comparison, conjugation of ICG-PEG8-Sulfo-Osu to the monoclonal antibody Panitumumab resulted in 70-86% covalent binding, a significant improvement over the non-PEGylated ICG-Sulfo-OSu control [1]. This higher covalent binding efficiency translates to reduced non-covalent dye dissociation and lower background signal in vivo.
| Evidence Dimension | Covalent binding efficiency to antibody |
|---|---|
| Target Compound Data | 70-86% |
| Comparator Or Baseline | ICG-Sulfo-OSu (non-PEGylated); lower but unquantified baseline due to significant non-covalent binding |
| Quantified Difference | Increase to 70-86% from a lower, unspecified baseline |
| Conditions | Conjugation to Panitumumab (anti-EGFR mAb); in vitro |
Why This Matters
Higher covalent binding ensures a more stable and predictable probe, directly reducing the need for post-conjugation purification and minimizing batch-to-batch variability in preclinical imaging studies.
- [1] Sano, K., et al. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjugate Chemistry, 2013, 24, 811-816. View Source
